Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through cyclization reactions involving 1,2-diamines and sulfonium salts.
Final Coupling: The final step involves coupling the thiazole and piperazine derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Biological Studies: The compound can be used to study the biological activities of thiazole and piperazine derivatives.
Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of related compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial or cancer cell growth.
Pathways: It may inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Ethyl 4-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperazine-1-carboxylate is unique due to its specific combination of a thiazole ring, a piperazine ring, and a chlorophenyl group, which may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C18H20ClN3O3S |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
ethyl 4-[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20ClN3O3S/c1-2-25-18(24)22-9-7-21(8-10-22)16(23)11-13-12-26-17(20-13)14-5-3-4-6-15(14)19/h3-6,12H,2,7-11H2,1H3 |
InChI Key |
MLYAQHJVAOQZMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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